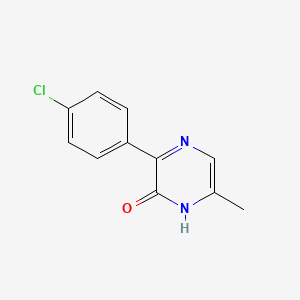
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the pyridine ring, along with the pyrazole moiety, makes it a versatile scaffold for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-2-methylpyridine-5-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, often at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the synthesis and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-methyl-5-(1H-pyrazol-3-yl)pyridine, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and methyl groups, along with the pyrazole ring, contribute to its binding affinity and specificity. Molecular docking studies often reveal the interactions between the compound and its molecular targets, providing insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Lacks the chloro and methyl substituents, making it less versatile for further modifications.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups on the pyrazole ring, which can influence its reactivity and biological activity.
2-(4-Bromo-1H-pyrazol-3-yl)pyridine: The bromo substituent can be used for different types of coupling reactions compared to the chloro group.
Uniqueness
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H8ClN3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
2-chloro-3-methyl-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13) |
Clé InChI |
ZHPVRZCKLHRBLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



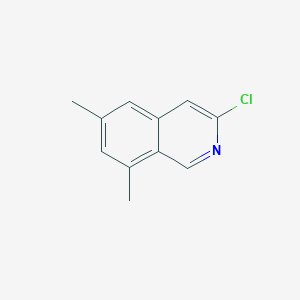
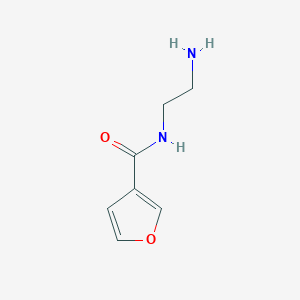
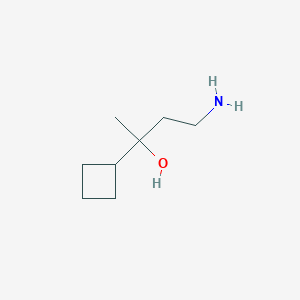
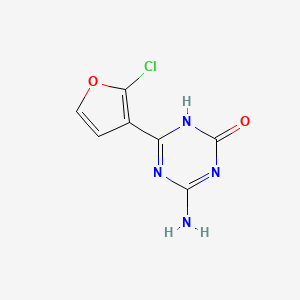
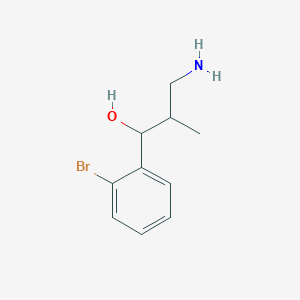
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
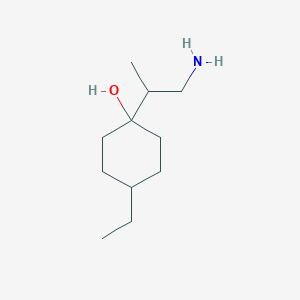
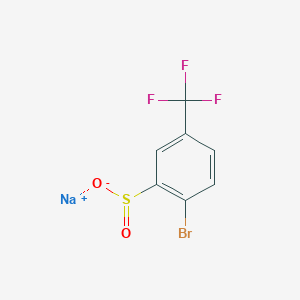
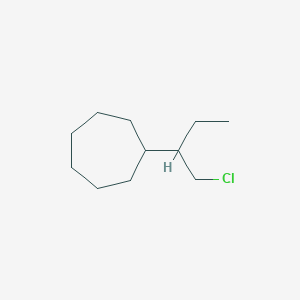
![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
